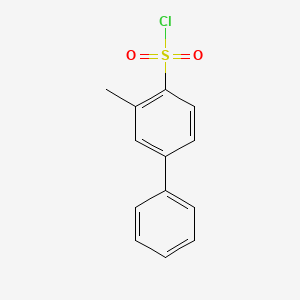

2-Methyl-4-phenylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methyl-4-phenylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-9-12(11-5-3-2-4-6-11)7-8-13(10)17(14,15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXCBWTXPNPAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Methyl-4-phenylbenzene. This process can be carried out using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonation process.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-Methyl-4-phenylbenzene-1-sulfonyl chloride.

Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are commonly used solvents.

Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

2-Methyl-4-phenylbenzene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis:

Medicinal Chemistry: It is employed in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Material Science: It is used in the preparation of sulfonate-based polymers and resins.

Biological Studies: It is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group (SO₂Cl) acts as an electrophile, facilitating the substitution reactions with nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related sulfonyl derivatives and halogenated aromatic compounds, leveraging data from the provided evidence.

Structural and Physical Properties

A comparative analysis of molecular formulas, molecular weights, and substituent effects is presented below:

Comparative Reactivity Trends

Biological Activity

2-Methyl-4-phenylbenzene-1-sulfonyl chloride, also known as tosyl chloride , is a sulfonyl chloride compound with significant applications in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure:

The chemical formula of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride is . Its structure features a sulfonyl group () attached to a methyl and phenyl group.

Synthesis:

The synthesis typically involves the sulfonation of 2-methyl-4-phenylbenzene using chlorosulfonic acid or sulfur trioxide in a solvent like dichloromethane at low temperatures to control the reaction's exothermic nature.

The biological activity of 2-Methyl-4-phenylbenzene-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions that can modify biomolecules such as proteins and nucleic acids. This reactivity is essential for its applications in medicinal chemistry, particularly in the synthesis of sulfonamide-based drugs.

Antimicrobial Properties

Research has indicated that compounds containing sulfonyl groups exhibit antimicrobial activity. 2-Methyl-4-phenylbenzene-1-sulfonyl chloride has been investigated for its potential to inhibit bacterial growth. In vitro studies suggest that it may be effective against certain strains of bacteria, although specific data on its efficacy compared to established antibiotics is limited.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies have shown that derivatives of sulfonyl chlorides can inhibit tumor cell proliferation by interfering with cellular signaling pathways. For example, modifications of the sulfonyl chloride structure have demonstrated significant cytotoxic effects in various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial strains | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study: Anticancer Activity

In a study evaluating various sulfonamide derivatives, it was found that compounds similar to 2-Methyl-4-phenylbenzene-1-sulfonyl chloride exhibited IC50 values in the nanomolar range against cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer) cells. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .

Applications in Medicinal Chemistry

2-Methyl-4-phenylbenzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of various medicinal compounds, particularly sulfonamide antibiotics and anti-inflammatory drugs. Its ability to modify biological molecules allows chemists to design targeted therapies with improved efficacy and reduced side effects.

Q & A

Q. What are the established synthetic routes for preparing 2-methyl-4-phenylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation of 2-methyl-4-phenylbenzene using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Subsequent quenching with thionyl chloride converts the sulfonic acid intermediate to the sulfonyl chloride. Yield optimization requires strict temperature control and stoichiometric excess of chlorosulfonic acid (3:1 molar ratio). Impurities such as unreacted starting materials or disulfonated byproducts can be removed via recrystallization in dichloromethane/hexane mixtures .

Q. How can purity and structural integrity be confirmed for this compound?

- Methodological Answer : Purity is assessed via HPLC (e.g., using a C18 column with methanol/water mobile phase at pH 4.6 adjusted with sodium 1-octanesulfonate ). Structural confirmation employs ¹H/¹³C NMR (characteristic signals: δ ~7.5–8.0 ppm for aromatic protons, δ ~2.5 ppm for methyl groups) and FT-IR (S=O asymmetric stretching at ~1370 cm⁻¹, S-Cl at ~580 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: 264.02) .

Q. What are the recommended storage conditions to prevent hydrolysis of the sulfonyl chloride group?

- Methodological Answer : Store under inert gas (argon) at –20°C in airtight, moisture-resistant containers. Pre-dried solvents (e.g., molecular sieves) should be used during handling. Hydrolysis can be monitored via TLC (silica gel, ethyl acetate/hexane 1:4; hydrolyzed products show lower Rf values) .

Advanced Research Questions

Q. How does the electronic and steric environment of the 2-methyl and 4-phenyl substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group activates the chlorine for nucleophilic attack, while the 4-phenyl group provides steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies using UV-Vis spectroscopy (monitoring Cl⁻ release) reveal a 20% reduction in reaction rate compared to unsubstituted benzene sulfonyl chlorides. Computational modeling (DFT, B3LYP/6-31G*) confirms localized LUMO density at the sulfur-chlorine bond .

Q. What strategies resolve contradictions in reported catalytic efficiencies when using this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Discrepancies arise from varying ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity . Systematic optimization should include:

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

- Methodological Answer : Single-crystal X-ray diffraction (employing SHELXL for refinement ) reveals dihedral angles between the phenyl and methyl-substituted rings (typically 45–60°). Twinning or disorder in crystals, common due to the compound’s planar rigidity, is addressed using SHELXE for phase correction. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.